Molecular weight and isotopic purity of Butyrylcarnitine-d5
Molecular weight and isotopic purity of Butyrylcarnitine-d5
Executive Summary
Butyrylcarnitine-d5 (C4-d5) is a stable isotope-labeled internal standard (IS) utilized primarily in the quantitative analysis of short-chain acylcarnitines via Tandem Mass Spectrometry (MS/MS). While the N-methyl-d3 analog (C4-d3) is the historical standard for Newborn Screening (NBS), the d5-variant (labeled on the butyryl chain) offers distinct advantages in resolving isobaric interferences and minimizing cross-signal contribution (crosstalk) in high-sensitivity assays.
This guide provides a rigorous breakdown of the physicochemical properties, isotopic purity requirements, and validated experimental workflows for utilizing C4-d5 in clinical and research settings.
Part 1: Physicochemical Characterization
Chemical Identity & Structure
Unlike the common C4-d3 standard (labeled on the N-methyl groups of the carnitine backbone), Butyrylcarnitine-d5 carries the deuterium label on the butyric acid moiety. This structural distinction dictates its fragmentation behavior in MS/MS.
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IUPAC Name: 3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium[1]
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Label Position: The five deuterium atoms replace the hydrogens on the butyryl chain (
). -
Common Form: Chloride Salt (
)[1][2]
Molecular Weight Specifications
Accurate preparation of stock solutions requires distinguishing between the free zwitterion (inner salt) and the chloride salt form commonly supplied by vendors.
| Parameter | Free Inner Salt (Zwitterion) | Chloride Salt (Common Commercial Form) |
| Formula | ||
| Molecular Weight (Average) | 236.32 g/mol | 272.78 g/mol |
| Monoisotopic Mass | 236.1760 Da | 271.1528 Da (cation + Cl) |
| Precursor Ion (M+H)+ | 237.18 Da | 237.18 Da (cation only) |
Critical Note: Most Certificates of Analysis (CoA) list the MW of the salt. If your weighing protocol assumes the free base MW (236.32) but you are weighing the Chloride salt (272.78), your final concentration will be ~13.4% lower than calculated, introducing a systematic bias.
Part 2: Isotopic Purity & The "Zero-Mass" Effect
The Mechanic of Bias
In Isotope Dilution Mass Spectrometry (IDMS), the accuracy of the analyte quantitation is linearly dependent on the purity of the Internal Standard. The critical quality attribute is not just chemical purity (>98%), but Isotopic Enrichment .
If Butyrylcarnitine-d5 contains significant amounts of unlabeled Butyrylcarnitine (d0), the IS itself contributes to the analyte signal.
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Target: < 0.5% unlabeled (d0) contribution.
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Reality: Commercial standards often range from 95% to 99% enrichment.
Self-Validating Protocol: Isotopic Contribution Test
Before introducing a new lot of C4-d5 into a clinical workflow, you must quantify the "d0 contribution."
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Prepare IS Only: Infuse a 1 µM solution of C4-d5 (no biological sample).
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Monitor Channels: Acquire data for both the IS transition (
) and the Analyte transition ( ). -
Calculate Contribution:
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Threshold: If Contribution > 1.0%, the standard is unsuitable for low-level quantitation (e.g., diagnosing SCAD deficiency carriers).
Part 3: Mass Spectrometry Behavior (MS/MS)
Fragmentation Logic
The choice of C4-d5 (butyryl-labeled) vs. C4-d3 (methyl-labeled) fundamentally changes the Multiple Reaction Monitoring (MRM) transitions.
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Standard Acylcarnitine Fragmentation: Precursor ions typically lose the trimethylamine group or cleave to form the characteristic fragment at m/z 85 (
). -
C4-d5 Behavior: Since the label is on the butyryl chain, the characteristic carnitine fragment (m/z 85) remains unlabeled .
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Precursor: 237 m/z (Shifted +5 Da from unlabeled C4).
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Product: 85 m/z (Identical to unlabeled C4).
-
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Contrast with C4-d3: C4-d3 (methyl labeled) produces a product ion of 88 m/z .
Visualization: Fragmentation Pathway
The following diagram illustrates the structural cleavage of Butyrylcarnitine-d5 under Collision-Induced Dissociation (CID).
Figure 1: MS/MS fragmentation pathway of Butyrylcarnitine-d5. Note that the deuterium label is lost in the neutral fragment, resulting in the standard m/z 85 product ion.
Part 4: Validated Experimental Protocol
Preparation of Stock Standards
Objective: Create a stable 10 mM stock solution.
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Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (C4-d5 is hygroscopic).
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Solvent Selection: Use 50:50 Methanol:Water .[3]
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Reasoning: Pure methanol can lead to evaporation/concentration errors. Pure water risks microbial growth. 50:50 is optimal for stability.
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Gravimetric Dissolution:
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Storage: Aliquot into amber glass vials. Store at -20°C (stable for 12 months) or -80°C (stable for 5 years).
Sample Extraction (Dried Blood Spots - DBS)
This protocol minimizes hydrolysis of the butyryl ester bond, a common source of analytical error.
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Punch: 3.2 mm DBS punch into a 96-well plate.
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IS Addition: Add 100 µL of Working IS Solution (containing C4-d5 at ~0.5 µM in Methanol).
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Critical Step: The methanol acts as both the extraction solvent and the protein precipitant.
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Extraction: Shake at 600 rpm for 20 minutes at room temperature.
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Warning: Do not heat >45°C. Butyrylcarnitine is heat-labile and will hydrolyze to free carnitine, causing false negatives for SCAD deficiency.
-
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Transfer: Transfer supernatant to a fresh plate.
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Evaporation (Optional): Dry under
and reconstitute in Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid) for better peak shape if using UPLC.
MS/MS Acquisition Parameters
Instrument: Triple Quadrupole (e.g., Waters Xevo or Sciex 6500). Mode: Electrospray Ionization Positive (ESI+).
| Parameter | Setting |
| Scan Type | MRM (Multiple Reaction Monitoring) |
| Analyte Transition (C4) | 232.2 |
| IS Transition (C4-d5) | 237.2 |
| Dwell Time | 30 - 50 ms |
| Collision Energy (CE) | ~25 - 30 eV (Optimize for m/z 85 generation) |
| Cone Voltage | ~30 - 40 V |
Part 5: Troubleshooting & Stability
Hydrolysis Monitoring
Butyrylcarnitine is susceptible to spontaneous hydrolysis, especially in alkaline conditions.
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Symptom: Decreasing C4-d5 signal and increasing Free Carnitine signal over time.
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Prevention: Ensure all buffers and mobile phases are acidic (0.1% Formic Acid). Never store processed samples >24 hours at room temperature.
Isobaric Interferences
In urine analysis, Isobutyrylcarnitine is an isomer of Butyrylcarnitine.
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Impact: C4-d5 will co-elute with Isobutyrylcarnitine in Flow Injection Analysis (FIA).
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Resolution: UPLC is required to separate the n-butyryl and iso-butyryl isomers. C4-d5 serves as the IS for both, assuming identical ionization efficiency.
References
- Clinical & Laboratory Standards Institute (CLSI).Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04. (Standard protocol for acylcarnitine analysis).
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Millington, D. S., et al. (2022). "Improving Harmonization and Standardization of Expanded Newborn Screening Results." Clinical Chemistry, 68(8), 1076.[5] (Discusses the impact of IS purity on bias).
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Toronto Research Chemicals. (R)-Butyryl Carnitine-d5 Chloride Product Data. (Source for physicochemical specs).
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MedChemExpress. (R)-Butyryl carnitine-d5 chloride Datasheet. (Verification of MW and salt forms).
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Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP). (Guidelines for internal standard usage in NBS).
